molecular formula C13H10F2O2 B6167534 [4-(2,3-difluorophenoxy)phenyl]methanol CAS No. 1048358-65-1

[4-(2,3-difluorophenoxy)phenyl]methanol

Cat. No.: B6167534
CAS No.: 1048358-65-1
M. Wt: 236.2
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Description

[4-(2,3-Difluorophenoxy)phenyl]methanol is a fluorinated aromatic compound featuring a methanol group (-CH₂OH) attached to a phenyl ring substituted with a 2,3-difluorophenoxy moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms and the hydroxyl group’s polarity. The compound is listed as a discontinued commercial product by CymitQuimica (Ref: 10-F658441), available in quantities ranging from 50 mg to 1 g, though its synthesis and applications remain relevant in medicinal chemistry and materials science .

Properties

CAS No.

1048358-65-1

Molecular Formula

C13H10F2O2

Molecular Weight

236.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-difluorophenoxy)phenyl]methanol typically involves the reaction of 2,3-difluorophenol with a suitable phenylmethanol derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-Difluorophenoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of [4-(2,3-difluorophenoxy)phenyl]aldehyde or [4-(2,3-difluorophenoxy)phenyl]carboxylic acid.

    Reduction: Formation of [4-(2,3-difluorophenoxy)phenyl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(2,3-Difluorophenoxy)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(2,3-difluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substitution patterns, functional groups, and applications:

Compound Structure Key Differences Applications/Notes
[4-(2,3-Difluorophenoxy)phenyl]methanol Phenylmethanol core with 2,3-difluorophenoxy substituent Reference compound; polar hydroxyl group at benzylic position. Discontinued commercial product; potential intermediate in drug synthesis .
(2,4-Difluorophenyl)(phenyl)methanol Methanol group linked to a phenyl ring with 2,4-difluorophenyl substituent Fluorine at 2,4-positions vs. 2,3-positions; altered electronic and steric effects. CAS 182192-95-6; no direct pharmacological data reported .
4-(2,3-Difluorophenoxy)butanenitrile Butanenitrile chain attached to 2,3-difluorophenoxy group Nitrile (-CN) terminal group vs. methanol; increased hydrophobicity. Supplier data available (CAS 1341534-65-3); used in organic synthesis .
Birelentinibum Complex imidazo-triazine scaffold with this compound Methanol group embedded in a tyrosine kinase inhibitor (antitumor agent). Demonstrates pharmacological relevance of the 2,3-difluorophenoxy motif .
N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide Ethanesulfonamide core with 2,4-difluorophenoxy group Fluorine at 2,4-positions; sulfonamide enhances binding to biological targets. Investigated for cancer treatment; crystalline forms patented .

Structural and Functional Analysis

Fluorine Substitution Patterns: The 2,3-difluorophenoxy group in this compound creates distinct electronic effects compared to 2,4-difluorophenyl analogs. The proximity of fluorine atoms in 2,3-substitution increases steric hindrance and may reduce rotational freedom, influencing binding interactions in drug candidates .

Functional Group Variations: Replacement of the methanol group with nitrile (e.g., 4-(2,3-difluorophenoxy)butanenitrile) introduces a hydrophobic nitrile moiety, altering solubility and reactivity. Such derivatives are often intermediates in Suzuki-Miyaura coupling reactions . Ethanesulfonamide derivatives (e.g., N-[4-(2,4-difluorophenoxy)phenyl]ethanesulfonamide) leverage sulfonamide’s hydrogen-bonding capacity for improved target engagement in kinase inhibitors .

Pharmacological Relevance: Birelentinibum highlights the utility of this compound as a building block in tyrosine kinase inhibitors. Its antitumor activity suggests that the 2,3-difluorophenoxy group enhances selectivity for kinase domains . Comparatively, 2,4-difluorophenoxy-containing compounds like the patented ethanesulfonamide show efficacy in cancer models, indicating fluorine positioning’s critical role in modulating bioactivity .

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